N-(1-(tetrahydrofuran-3-yl)-1H-pyrazol-4-yl)propane-2-sulfonamide
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Overview
Description
N-(1-(tetrahydrofuran-3-yl)-1H-pyrazol-4-yl)propane-2-sulfonamide is a useful research compound. Its molecular formula is C10H17N3O3S and its molecular weight is 259.32. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Chemical Reactions
Intramolecular Oxysulfonylation of Alkenes
A study by He et al. (2018) demonstrates the intramolecular oxysulfonylation of alkenes with the insertion of sulfur dioxide under visible light, leading to the formation of sulfonated tetrahydrofurans. This protocol is extended to other derivatives, showing the versatility of sulfonamide compounds in organic synthesis (He et al., 2018).
Electrochemical Intramolecular Amino- and Oxysulfonylation
Mou et al. (2023) developed an efficient electrochemical method for intramolecular amino- or oxysulfonylation of alkenes to access sulfonylated N-heterocycles and O-heterocycles, illustrating the compound's application in synthesizing complex heterocyclic structures (Mou et al., 2023).
Catalysis and Material Science
Magnetically Separable Catalysts
Zhang et al. (2016) explored the use of magnetically separable graphene oxide anchored sulfonic acid nanoparticles as a catalyst. These materials showed high catalytic activity for the synthesis of 3,6-di(pyridin-3-yl)-1H-pyrazolo[3,4-b]pyridine-5-carbonitriles, indicating the potential of sulfonamide derivatives in catalysis and green chemistry (Zhang et al., 2016).
Biological Activity
Antimicrobial Properties
Fadda et al. (2016) discussed the synthesis of new N-pyridinium, quinolinium, and isoquinolinium sulfonate derivatives, showing significant antimicrobial activity. This highlights the potential of sulfonamide compounds in developing new antimicrobials (Fadda et al., 2016).
Advanced Organic Synthesis Techniques
Lewis Base Catalyzed Synthesis
Zhu et al. (2013) developed a method for synthesizing highly substituted 4-sulfonyl-1H-pyrazoles, illustrating the utility of sulfonamide derivatives in facilitating novel organic transformations (Zhu et al., 2013).
Mechanism of Action
Target of Action
The primary target of N-(1-(tetrahydrofuran-3-yl)-1H-pyrazol-4-yl)propane-2-sulfonamide, also known as PF-04958242, is the α-Amino-3-hydroxy-5-methyl-4-isoxazolepropionic Acid (AMPA) receptor . AMPA receptors are ionotropic transmembrane receptors for glutamate that mediate fast synaptic transmission in the central nervous system .
Mode of Action
PF-04958242 acts as a potent potentiator of the AMPA receptor . It enhances the activity of the receptor, improving key interactions with the human GluA2 ligand-binding domain . This interaction results in an increase in the receptor’s response to glutamate, the primary excitatory neurotransmitter in the brain .
Biochemical Pathways
The activation of AMPA receptors by PF-04958242 affects several biochemical pathways. Primarily, it enhances glutamatergic transmission, which is crucial for synaptic plasticity, a cellular mechanism for learning and memory .
Pharmacokinetics
These include O-dealkylation and tetrahydrofuran hydroxylation . A rat mass balance study showed incomplete recovery of administered radioactivity, indicating complex metabolism and clearance .
Result of Action
The potentiation of AMPA receptors by PF-04958242 can lead to enhanced synaptic transmission and improved cognitive function . It has been investigated for the treatment of cognitive impairment associated with schizophrenia .
Properties
IUPAC Name |
N-[1-(oxolan-3-yl)pyrazol-4-yl]propane-2-sulfonamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17N3O3S/c1-8(2)17(14,15)12-9-5-11-13(6-9)10-3-4-16-7-10/h5-6,8,10,12H,3-4,7H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MJNNARNCOCZVAQ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)S(=O)(=O)NC1=CN(N=C1)C2CCOC2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17N3O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.33 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.